
Iodophenpropit
Descripción general
Descripción
Iodophenpropit es un compuesto orgánico sintético conocido por su función como antagonista del receptor de histamina H3. Tiene una fórmula química de C15H19IN4S y una masa molar de 414.30763 g/mol . Este compuesto es particularmente significativo en la investigación farmacológica debido a su capacidad para unirse selectivamente al subtipo H3 de los receptores de histamina .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de iodophenpropit implica la reacción de 3-(1H-imidazol-5-il)propilamina con 2-(4-iodofenil)etil isotiocianato . La reacción típicamente ocurre bajo condiciones suaves, con los reactivos siendo disueltos en un solvente adecuado como diclorometano o etanol. La mezcla de reacción se agita luego a temperatura ambiente durante varias horas para asegurar la conversión completa al producto deseado .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra el uso de solventes y reactivos de grado industrial, con la reacción llevándose a cabo en reactores grandes. El producto se purifica luego utilizando técnicas como recristalización o cromatografía para lograr la pureza deseada .
Análisis De Reacciones Químicas
Tipos de Reacciones
Iodophenpropit experimenta varios tipos de reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de yodo en this compound puede ser sustituido con otros grupos funcionales bajo condiciones apropiadas.
Reacciones de Oxidación y Reducción: El anillo de imidazol en this compound puede sufrir reacciones de oxidación y reducción, llevando a la formación de varios derivados.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Reactivos comunes incluyen nucleófilos como aminas o tioles.
Reacciones de Oxidación y Reducción: Se usan comúnmente agentes oxidantes como el peróxido de hidrógeno o agentes reductores como el borohidruro de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados sustituidos de this compound, que pueden tener diferentes propiedades farmacológicas .
Aplicaciones Científicas De Investigación
Pharmacological Applications
1.1 Neurological Disorders
Iodophenpropit has been studied for its effects on neurological disorders, particularly epilepsy. Research indicates that it may be effective in treating partial epilepsy and secondary generalized seizures. In a study involving amygdaloid kindled seizures in rats, this compound demonstrated a dose-dependent inhibition of seizures, outperforming other histamine H3 antagonists like thioperamide and clobenpropit . This suggests that this compound could be a promising candidate for further clinical trials aimed at human epilepsy treatment.
1.2 NMDA Receptor Modulation
This compound has also been identified as a modulator of NMDA receptor function. It was found to act as a noncompetitive antagonist at the NR2B subtype of NMDA receptors, which are implicated in various neurological conditions including depression and schizophrenia . The ability to simultaneously affect both histamine and glutamate receptor systems positions this compound as a potential therapeutic agent for complex neurological disorders.
Radiolabeling and Imaging Studies
2.1 Mapping Histamine H3 Receptors
The radiolabeled form of this compound, specifically [^125I]-iodophenpropit, has been utilized in autoradiographic studies to map the distribution of histamine H3 receptors in the rat brain. These studies revealed a heterogeneous distribution of binding sites, with high densities observed in areas such as the cerebral cortex and hippocampus . This mapping is crucial for understanding the role of histamine H3 receptors in brain function and their potential implications in various diseases.
2.2 Investigating Receptor Subtypes
The binding characteristics of [^125I]-iodophenpropit have also been employed to investigate potential subtypes of the histamine H3 receptor. The biphasic displacement patterns observed during binding studies suggest that there may be multiple subtypes or states of the receptor that could be targeted for therapeutic interventions .
Case Studies and Research Findings
Mecanismo De Acción
Iodophenpropit ejerce sus efectos uniéndose selectivamente a los receptores de histamina H3, bloqueando así la acción de la histamina en estos sitios . Este antagonismo lleva a un aumento en la liberación de neurotransmisores como la dopamina y la acetilcolina, que pueden modular diversos procesos fisiológicos . Los objetivos moleculares involucrados incluyen los receptores H3 ubicados en el cerebro y otros tejidos .
Comparación Con Compuestos Similares
Compuestos Similares
Clobenpropit: Otro antagonista del receptor de histamina H3 con propiedades de unión similares.
Thioperamide: Un antagonista del receptor H3 bien conocido utilizado en varios estudios farmacológicos.
Unicidad
Iodophenpropit es único debido a su alta selectividad y afinidad por los receptores de histamina H3. Su forma radiomarcada es particularmente valiosa para mapear la distribución de los receptores en estudios de investigación .
Actividad Biológica
Iodophenpropit (IPP) is a selective antagonist for the histamine H3 receptor, which has garnered attention due to its potential therapeutic applications in various neurological and gastrointestinal disorders. This article delves into the biological activity of this compound, summarizing key research findings, receptor interactions, and implications for future studies.
This compound is chemically described as N-[2-(4-Iodophenyl)ethyl]-S-[3-(4(5)-imidazolyl)propyl]isothiourea dihydrobromide. Its high purity (≥98%) and significant affinity for the H3 receptor make it a valuable compound in pharmacological research. The dissociation constant (KD) for IPP is reported to be 0.3 nM, indicating its potency as an H3 antagonist .
Receptor Selectivity and Binding Affinity
Research indicates that this compound exhibits a high affinity for the histamine H3 receptor, with a competitive antagonist profile. In a study comparing IPP to thioperamide, another H3 antagonist, this compound showed superior potency with a pA2 value of 9.12, compared to thioperamide's 8.9 .
Moreover, IPP demonstrated relatively lower affinities for other histamine receptors:
In addition to its primary action on H3 receptors, this compound also interacts with other receptors:
Neuropharmacological Studies
This compound has been studied for its effects on seizure activity in animal models. One study evaluated its impact on amygdaloid kindled seizures in rats, revealing that IPP effectively reduced seizure frequency and duration compared to control groups . This suggests potential applications in managing epilepsy and related disorders.
Gastroprotective Effects
The compound has also been investigated for its gastroprotective properties. In experiments involving rats, IPP was shown to inhibit the protective effects of (R)-α-methylhistamine against gastric mucosal damage induced by hydrochloric acid. The lesion index indicated that higher doses of IPP significantly exacerbated gastric damage when compared to control treatments . This highlights the dual role of H3 antagonists in modulating gastric protection and inflammation.
Table 1: Comparative Affinities of this compound
Receptor Type | Affinity (Ki) |
---|---|
Histamine H3 | 0.3 nM |
Histamine H1 | 1.71 µM |
Histamine H2 | 2.28 µM |
5-HT3 | 11 nM |
Alpha 2-Adrenoceptor | 120 nM |
Sigma | 170 nM |
The mechanisms underlying the biological activity of this compound involve modulation of neurotransmitter systems. By antagonizing the H3 receptor, which is known to inhibit the release of histamine and other neurotransmitters, IPP can enhance neurotransmission in various brain regions. This may contribute to its observed effects on seizure activity and potentially other neuropsychiatric conditions.
Propiedades
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-iodophenyl)ethyl]carbamimidothioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN4S/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHYDQAARZKHEZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20273996 | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145196-88-9 | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-, 3-(1H-imidazol-4-yl)propyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=145196-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodophenpropit | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145196889 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamimidothioic acid, [2-(4-iodophenyl)ethyl]-,3-(1H-imidazol-4-yl)propyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20273996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IODOPHENPROPIT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3SH45L9H3Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.